B601797 9-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one CAS No. 125656-83-9

9-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one

Cat. No. B601797
CAS RN: 125656-83-9
InChI Key:
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Description

“9-Methoxy-1,3-dimethyl-12-thioxopyrido(1’,2’:3,4)imidazo(1,2-a)benzimidazol-2(12H)-one” is a compound related to Esomeprazole Sodium and Omeprazole . It is also known as Omeprazole Impurity G .


Molecular Structure Analysis

The molecular formula of the compound is C16H13N3O2S . The average mass is 311.358 Da and the monoisotopic mass is 311.072845 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 469.1±55.0 °C at 760 mmHg, and a flash point of 237.5±31.5 °C . It has 5 H bond acceptors, 0 H bond donors, and 1 freely rotating bond . The polar surface area is 79 Å2 .

Scientific Research Applications

Gastro-Resistant Drug Formulation

Omeprazole Impurity G is studied for its role in the development of gastro-resistant drug formulations. The impurity levels are critical in ensuring the safety and efficacy of drugs like omeprazole, which are susceptible to degradation in acidic environments . The use of novel enteric capsules like EUDRACAP® has shown to provide effective protection against gastric acidity, with Omeprazole Impurity G being a key indicator of the capsule’s performance .

Genotoxicity Studies

The impurity is also relevant in genotoxicity studies. It’s essential to identify and quantify impurities like Omeprazole Impurity G that could potentially be genotoxic. High-performance thin-layer chromatography (HPTLC) methods are developed to analyze such impurities, ensuring drug safety and regulatory compliance .

Analytical Method Development

In pharmaceutical research, developing precise analytical methods for impurity profiling is crucial. Omeprazole Impurity G serves as a standard in method development for techniques like HPTLC, which are used for the identification and determination of impurities in drug substances .

Quality Control

Quality control is a significant application where Omeprazole Impurity G is involved. Monitoring the levels of this impurity helps maintain the quality of pharmaceutical products and assesses the stability of active pharmaceutical ingredients (APIs) under various conditions .

Pharmacokinetic Studies

Understanding the pharmacokinetics of drug impurities is vital. Research involving Omeprazole Impurity G can provide insights into the absorption, distribution, metabolism, and excretion (ADME) of impurities, which can influence the overall pharmacokinetics of the drug .

Drug Stability Testing

Stability testing of drugs often includes the analysis of impurities like Omeprazole Impurity G. The impurity’s presence and levels can indicate how stable a drug is under different storage conditions and help predict its shelf life .

Targeted Drug Delivery Systems

Impurities can affect the performance of targeted drug delivery systems. Studying Omeprazole Impurity G can lead to improvements in the design of drug delivery mechanisms that are sensitive to impurity profiles .

Regulatory Compliance

Lastly, Omeprazole Impurity G is significant for regulatory compliance. Pharmaceutical companies must demonstrate control over impurities to meet the guidelines set by regulatory bodies like the FDA and EMA. Research on this impurity aids in fulfilling these requirements .

properties

IUPAC Name

4-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-8-7-18-13(9(2)14(8)20)15(22)19-12-6-10(21-3)4-5-11(12)17-16(18)19/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBVBNOWEQJIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C1=O)C)C(=S)N3C2=NC4=C3C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154838
Record name 9-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125656-83-9
Record name 9-Methoxy-1,3-dimethyl-12-thioxopyrido[1′,2′:3,4]imidazo[1,2-a]benzimidazol-2(12H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125656-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125656839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-METHOXY-1,3-DIMETHYL-12-THIOXOPYRIDO(1',2':3,4)IMIDAZO(1,2-A)BENZIMIDAZOL-2(12H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02U2W351IL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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